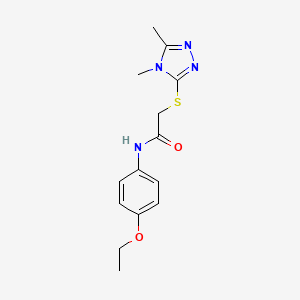

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

This compound (CAS: 333417-09-7) has a molecular formula of C₁₄H₁₈N₄O₂S and a molecular weight of 306.38 g/mol . It features a 4,5-dimethyl-1,2,4-triazole ring linked via a thioether bridge to an acetamide group substituted with a 4-ethoxyphenyl moiety.

Properties

IUPAC Name |

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-4-20-12-7-5-11(6-8-12)15-13(19)9-21-14-17-16-10(2)18(14)3/h5-8H,4,9H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDFYROOSXPAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a reaction involving 4,5-dimethyl-4H-1,2,4-triazole and ethoxyphenyl acetamide. The procedure typically includes:

- Reagents : 4,5-dimethyl-4H-1,2,4-triazole, ethoxyphenyl acetamide.

- Catalysts : Triethylamine is often used to facilitate the reaction.

- Solvents : Absolute ethanol is commonly employed as the solvent.

The synthesis yields a product characterized by spectral analyses such as NMR and IR.

Biological Activity

The biological activity of the compound has been evaluated across various studies:

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have shown effectiveness against various fungal strains with minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .

Anticancer Properties

In vitro studies have demonstrated that related triazole compounds can inhibit the growth of cancer cell lines. For example:

- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for similar triazole derivatives .

- Breast Cancer (T47D) : Compounds showed IC50 values of 27.3 μM for certain derivatives .

Antioxidant Activity

The compound has also been tested for antioxidant properties. Studies suggest that triazoles can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the compound's potential:

-

Study on Antifungal Activity :

- A series of experiments demonstrated that triazole derivatives inhibited fungal growth with MIC values significantly lower than those of traditional antifungals.

- The study concluded that modifications in the triazole structure could enhance antifungal potency.

-

Anticancer Evaluation :

- A comprehensive screening of various triazole compounds against multiple cancer cell lines revealed promising results.

- The study indicated that structural modifications could lead to increased selectivity and potency against specific cancer types.

Data Tables

| Biological Activity | Tested Cell Line/Organism | IC50/MIC Values |

|---|---|---|

| Antifungal | Various fungi | < 10 µg/mL |

| Anticancer | HCT-116 (Colon) | 6.2 µM |

| T47D (Breast) | 27.3 µM | |

| Antioxidant | DPPH Assay | Effective scavenging |

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioacetamide Backbone

Compound 6c ():

- Structure : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- Synthesis : 83% yield, 174–176°C melting point, recrystallized in H₂O:EtOH (1:1).

- Key Differences :

VUAA1 ():

- Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- Application : Used in calmodulin activity studies.

- Key Differences: Ethylphenyl and pyridinyl substituents vs. ethoxyphenyl and dimethyl groups in the target compound. Demonstrated bioactivity in immunoblotting assays, whereas the target compound’s biological data are absent .

Compound 13 ():

- Structure : N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide.

- Properties : 72% yield, 224–226°C melting point, IR (C=O at 1685 cm⁻¹), and antimicrobial activity.

- Key Differences: Quinazolinone-sulfamoyl core vs. triazole backbone in the target compound. Explicit antimicrobial efficacy, highlighting functional group-dependent bioactivity .

Melting Points :

- Target compound: Not reported.

- Compound 6a (): 182–184°C.

- Compound 7b (): 90°C.

- Compound 13 (): 224–226°C.

- Trends: Bulky substituents (e.g., quinazolinone in Compound 13) increase melting points, while allyl/pyridinyl groups (Compound 6a) moderate thermal stability .

Tautomerism and Stability

- Compound 3c (): Exists as a 1:1 tautomeric mixture (thiazolidin-5-yl vs. 4,5-dihydrothiazol-5-yl).

- Target compound: No evidence of tautomerism reported.

- Significance : Tautomeric behavior in analogs like 3c may influence reactivity or binding affinity, whereas the target compound’s stability remains uncharacterized .

Commercial and Research Status

Q & A

Q. Q1. What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing triazole derivatives and chloroacetamide intermediates. A typical protocol involves refluxing 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with N-(4-ethoxyphenyl)-2-chloroacetamide in ethanol under basic conditions (e.g., triethylamine) for 4–6 hours .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the thioether bond and acetamide linkage. LC-MS or HRMS ensures purity (>95%). X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. Q2. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Reconciliation : Compare experimental conditions (e.g., cell lines, dosage, assay protocols). For example, anti-inflammatory activity may vary due to differences in LPS-induced inflammation models vs. carrageenan-induced edema models .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to evaluate significance across studies. Reproduce key experiments under standardized conditions to isolate variables .

Advanced Research Questions

Q. Q3. What strategies optimize the structure-activity relationship (SAR) for enhancing target specificity?

Methodological Answer:

- Modification Sites :

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 or EGFR . Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. Q4. What are the critical considerations for handling and storing this compound in long-term studies?

Methodological Answer:

- Storage : Store at 2–8°C in amber glass vials under inert gas (argon) to prevent oxidation of the thioether group. Desiccate to avoid hydrolysis of the acetamide bond .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid aqueous solvents unless necessary; DMSO is preferred for solubility without degradation .

Q. Q5. How can researchers design experiments to evaluate environmental persistence and ecotoxicology?

Methodological Answer:

- Experimental Design :

- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor degradation products via HPLC-MS/MS .

- Ecotoxicology : Test acute toxicity (LC50/EC50) in Daphnia magna and algae (OECD 202/201). Chronic effects (e.g., reproductive impairment) require 21-day exposure assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.